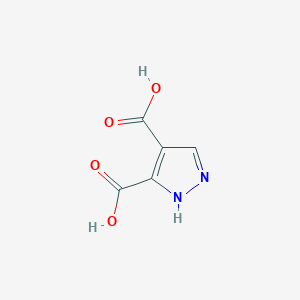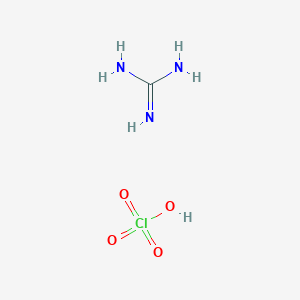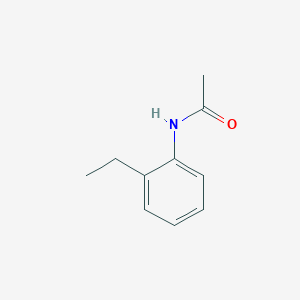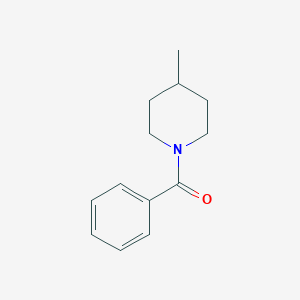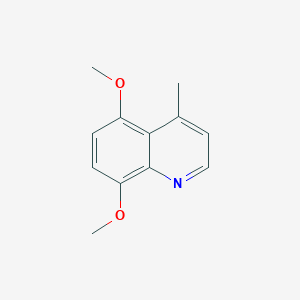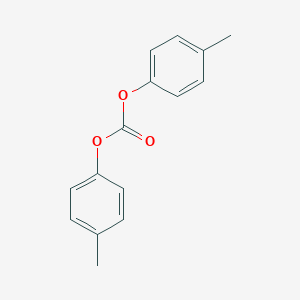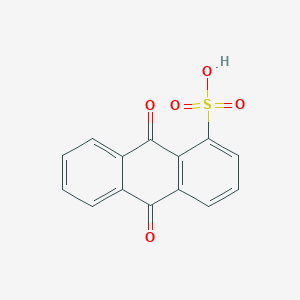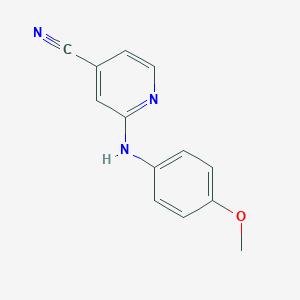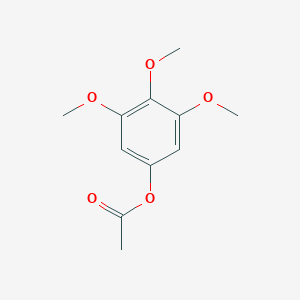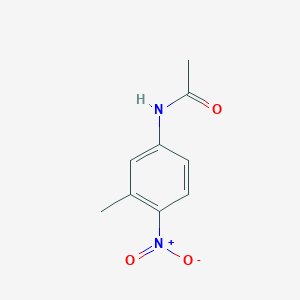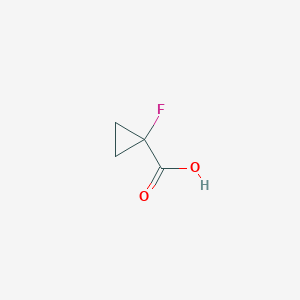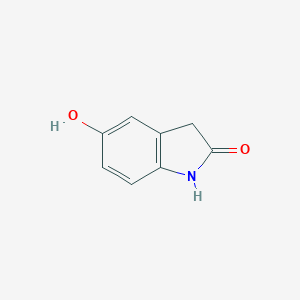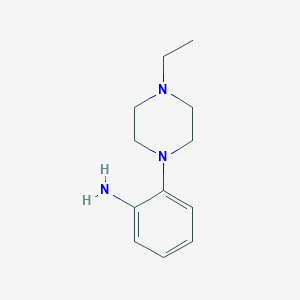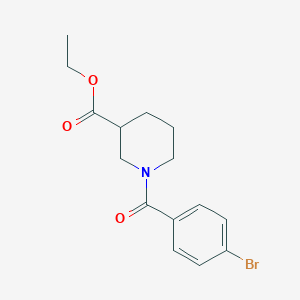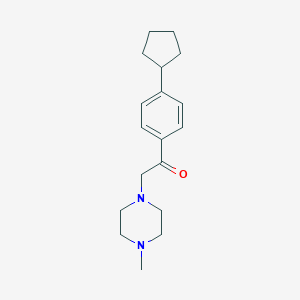
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as CPP or CPP-109, is a novel compound that has been extensively studied for its potential use in treating addiction disorders. CPP is a derivative of the opioid receptor antagonist ketamine, and it has been found to be effective in reducing drug-seeking behavior in preclinical studies. In
Mecanismo De Acción
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in learning and memory processes. By blocking the NMDA receptor, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce the reinforcing effects of drugs of abuse and prevent relapse. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone also acts on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and motivation processes.
Efectos Bioquímicos Y Fisiológicos
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. These effects suggest that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone may have neuroprotective and neuroplasticity-promoting properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is that it has a relatively long half-life, which allows for less frequent dosing in animal studies. However, one limitation is that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can have sedative effects at high doses, which can confound behavioral experiments. Additionally, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
For research on 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone include the development of more potent and selective NMDA receptor antagonists, as well as the investigation of its potential for the treatment of other addiction disorders.
Métodos De Síntesis
The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone involves the reaction of 4-cyclopentylbenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone. The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is relatively straightforward and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential use in treating addiction disorders, particularly cocaine and nicotine addiction. Preclinical studies have shown that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce drug-seeking behavior and relapse in animal models of addiction. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to enhance extinction learning, which is the process by which an individual learns to suppress a previously learned behavior. This makes 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone a promising candidate for the treatment of addiction disorders.
Propiedades
Número CAS |
19909-06-9 |
|---|---|
Nombre del producto |
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
Fórmula molecular |
C18H26N2O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3 |
Clave InChI |
LBQKSSNZFPMEQF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
SMILES canónico |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



